molecular formula C13H18N2O3 B1376832 Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate CAS No. 1163298-06-3

Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate

Cat. No.: B1376832
CAS No.: 1163298-06-3
M. Wt: 250.29 g/mol
InChI Key: DBSZIJXTFJXBFU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate typically involves the protection of amines using carbamates. Common protecting groups for amines include t-butyloxycarbonyl (Boc) and carboxybenzyl (CBz), which can be installed and removed under relatively mild conditions . The CBz group, in particular, can be removed using catalytic hydrogenation (Pd-C, H₂) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of carbamate protecting groups and catalytic hydrogenation, similar to laboratory-scale synthesis .

Mechanism of Action

The mechanism of action of Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and substitution, which can modify its structure and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility in both laboratory and industrial settings makes it a valuable compound for scientific research.

Biological Activity

Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure with multiple functional groups, including an amine, a carbamate, and a ketone. Its chemical formula can be represented as C12H16N2O3C_{12}H_{16}N_2O_3. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modulation of their activity. This interaction is crucial for compounds targeting specific metabolic pathways.
  • Binding Affinity : The oxo group within the compound may participate in hydrogen bonding, influencing the binding affinity to various receptors or enzymes.
  • Selectivity : Preliminary studies indicate that certain derivatives exhibit selective toxicity towards pathogens while sparing mammalian cells, which is essential for minimizing side effects in therapeutic applications .

Antimycobacterial Activity

Research has shown that derivatives of Benzyl 4-amino compounds exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. For instance, compounds synthesized with similar structural motifs demonstrated minimal inhibitory concentrations (MICs) comparable to first-line tuberculosis drugs like isoniazid. These findings suggest that Benzyl 4-amino derivatives could be optimized for enhanced activity against drug-resistant strains .

Leishmanicidal Activity

Another area of investigation involves the compound's potential against Leishmania species. Inhibitors targeting N-myristoyltransferase (NMT) have shown promise; Benzyl 4-amino derivatives could be evaluated for their ability to inhibit this enzyme, which is essential for the survival of these parasites. The inhibition of NMT has been linked to significant reductions in parasite viability .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzyl and carbamate moieties significantly affect biological activity. For example:

Compound ModificationEffect on Activity
Addition of halogensIncreased potency against M. tuberculosis
Variation in alkyl substituentsAltered lipophilicity impacting cell permeability
Changes in the carbamate structureModulated enzyme inhibition efficiency

These findings highlight the importance of structural modifications in enhancing the efficacy and selectivity of Benzyl 4-amino derivatives.

Toxicity and Safety Profile

Preliminary assessments using Vero and HepG2 cell lines have indicated that certain derivatives possess low toxicity profiles, maintaining cell viability even at concentrations near their MIC values. This selectivity is crucial for developing safe therapeutic agents .

Properties

IUPAC Name

benzyl N-(4-amino-2-methyl-4-oxobutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-13(2,8-11(14)16)15-12(17)18-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSZIJXTFJXBFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)N)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate
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